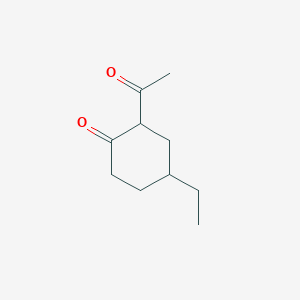

2-Acetyl-4-ethylcyclohexan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-acetyl-4-ethylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h8-9H,3-6H2,1-2H3 |

InChI Key |

WQHDCKWJROBJLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetyl 4 Ethylcyclohexan 1 One and Analogues

Established Synthetic Routes and Methodological Challenges

Regioselective Aldol (B89426) Condensation Approaches

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed for the synthesis of 2-acetylcyclohexanone (B32800) derivatives. qiboch.com The reaction typically involves the base- or acid-catalyzed reaction between a ketone and an aldehyde or another ketone. qiboch.com In the context of synthesizing the target molecule, a crossed aldol condensation between 4-ethylcyclohexanone (B1329521) and an acetylating agent could be envisioned.

A significant challenge in this approach is achieving regioselectivity. The enolization of an unsymmetrical ketone like 4-ethylcyclohexanone can occur on either side of the carbonyl group, leading to a mixture of products. Directing the enolization to the desired C2 position is paramount. While classic syntheses often result in mixtures, modern protocols offer improved selectivity. For instance, a method involving the in situ generation of a β-ketoacid potassium salt from a β-ketoester, followed by condensation with an aldehyde, has been shown to produce β-ketols in high yields (75-90%). uoa.gr Subsequent acidification and heating can then lead to the corresponding α,β-unsaturated ketone. uoa.gr Another approach utilizes magnesium iodide (MgI2) as a promoter in a one-pot aldehyde-ketone coupling, which favors the formation of anti-aldol products from unmodified ethyl ketones with high yield and diastereoselectivity. organic-chemistry.org

A potential side reaction is the self-condensation of cyclohexanone (B45756), which can reduce the yield of the desired crossed-aldol product. mdpi.com

Alkylation Strategies and Enolate Chemistry in Cyclohexanone Systems

Alkylation of pre-formed enolates is a powerful and widely used method for introducing substituents at the α-position of a carbonyl group. libretexts.orgpressbooks.pubyoutube.com This strategy is central to the synthesis of 2-acetyl-4-ethylcyclohexan-1-one. The process involves the deprotonation of a ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. mnstate.edu

For the synthesis of the target compound, this could involve the acylation of the enolate of 4-ethylcyclohexanone with an acetylating agent like acetyl chloride. A patent describes a one-pot method for preparing 2-acetylcyclohexanone where cyclohexanone is first treated with lithium diisopropylamide to form the enolate, followed by the addition of acetyl chloride, achieving yields as high as 95%. google.com

A primary challenge is controlling the regioselectivity of deprotonation in unsymmetrical ketones. pressbooks.pububc.ca Alkylation of 2-substituted cyclohexanones, for example, can lead to a mixture of products due to the formation of two possible enolates. libretexts.orgpressbooks.pub Generally, alkylation tends to occur at the less sterically hindered position. pressbooks.pububc.ca The choice of base and reaction conditions (kinetic vs. thermodynamic control) is critical in directing the formation of the desired enolate.

One-Pot and Cascade Synthesis Techniques

One-pot and cascade (or tandem) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without isolating intermediates. nih.gov The synthesis of functionalized cyclohexanones has benefited from such approaches. beilstein-journals.orgnih.gov

For instance, a cascade inter-intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov While not directly applied to 2-acetyl-4-ethylcyclohexan-1-one, this methodology demonstrates the power of cascade reactions in building the cyclohexanone core. Another example is a one-pot method for preparing 2-(aryloxyacetyl)cyclohexane-1,3-diones, which showcases the efficiency of combining multiple reagents to achieve a complex product in good to excellent yields. nih.gov A patent also details a one-pot synthesis of 2-acetylcyclohexanone with a high yield of 95%. google.com

Multi-Step Synthesis Sequences and Process Optimization

Complex molecules often require multi-step synthesis, a process of building a molecule through a series of sequential chemical reactions. fiveable.me The optimization of these sequences is critical for maximizing yield, minimizing byproducts, and ensuring the economic viability of the process, particularly in pharmaceutical manufacturing. fiveable.meresearchgate.net This involves a systematic approach to planning the reaction sequence and carefully selecting reagents and conditions for each step. fiveable.mevapourtec.com

Asymmetric and Diastereoselective Synthesis of 2-Acetyl-4-ethylcyclohexan-1-one and Derivatives

Creating specific stereoisomers of 2-acetyl-4-ethylcyclohexan-1-one is crucial, as different stereoisomers can have distinct biological activities. ekb.eg Asymmetric and diastereoselective synthesis methods aim to control the three-dimensional arrangement of atoms in the molecule.

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com After the desired stereocenter is created, the auxiliary can be removed. wikipedia.orgchemeurope.com This strategy is a cornerstone of asymmetric synthesis. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in aldol and alkylation reactions, respectively. chemeurope.comblogspot.com In the context of synthesizing chiral derivatives of 2-acetyl-4-ethylcyclohexan-1-one, one could envision attaching a chiral auxiliary to 4-ethylcyclohexanone to form a chiral enamine or imine, which would then undergo diastereoselective acylation. The subsequent removal of the auxiliary would yield the enantiomerically enriched product. The use of sulfur-based chiral auxiliaries has also proven effective in aldol-type reactions. scielo.org.mx

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov This field has provided powerful tools for the asymmetric synthesis of chiral cyclohexenone skeletons. nih.gov For instance, organocatalytic cascade reactions, such as the double Michael reaction between curcumins and 2-arylidene-1,3-indandiones using quinine (B1679958) as a catalyst, have been shown to produce multicyclic compounds with both enantioselectivity and diastereoselectivity. beilstein-journals.orgnih.gov Furthermore, organocatalytic [4+2] cycloaddition reactions have been developed to synthesize chiral spirocyclic scaffolds containing 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) rings with excellent diastereoselectivity and good enantioselectivity. nih.gov These strategies could be adapted for the asymmetric synthesis of 2-acetyl-4-ethylcyclohexan-1-one derivatives by carefully choosing the appropriate starting materials and organocatalyst.

Enantioselective Installation of Quaternary Centers at C-2

The creation of a quaternary stereocenter at the C-2 position of a cyclohexanone ring, particularly when it is adjacent to a carbonyl group, is a formidable task in organic synthesis. The steric hindrance and the potential for multiple side reactions necessitate highly specialized and efficient catalytic systems.

Recent progress in this area has seen the successful application of organocatalysis and transition-metal catalysis. nih.gov For instance, cinchona alkaloid derivatives have been effectively used as phase-transfer catalysts to facilitate the reaction between enolate intermediates and carbon electrophiles. nih.gov This approach allows for the construction of the critical C-C bond with high enantioselectivity.

Another powerful strategy involves the enantioselective Steglich rearrangement of enoxycarbonates, catalyzed by planar-chiral DMAP variants, to produce oxindoles with quaternary stereocenters in high yield and enantiomeric excess. nih.gov Furthermore, transition metals like nickel have been shown to catalyze the coupling of indoles with bromooxindoles to form contiguous quaternary stereocenters. nih.gov

In the context of cyclohexanones, ene-reductases have demonstrated remarkable efficiency in the desymmetrization of 4,4-substituted 2,5-cyclohexadienones. This biocatalytic hydrogenation shows a high kinetic preference for the reduction of one of the two double bonds, leading to the formation of chiral 2-cyclohexenones with a quaternary center at the 4-position with excellent enantioselectivity (>99% ee). acs.org While this example illustrates the formation of a C-4 quaternary center, the underlying principle of enzymatic desymmetrization holds significant potential for adaptation to create C-2 quaternary centers in appropriately designed prochiral substrates.

| Catalyst/Method | Substrate Type | Key Feature | Enantioselectivity (ee) |

| Cinchona Alkaloid Derivatives | Enolate Intermediates | Phase-Transfer Catalysis | High |

| Planar-Chiral DMAP Variants | Enoxycarbonates | Steglich Rearrangement | Up to 96% |

| Nickel Catalysis | Indoles & Bromooxindoles | Coupling Reaction | High |

| Ene-Reductases (e.g., OPR3, YqjM) | 2,5-Cyclohexadienones | Desymmetric Hydrogenation | >99% |

Kinetic Resolution and Dynamic Kinetic Resolution in Cyclic Systems

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for separating enantiomers of racemic mixtures. wikipedia.org KR relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org DKR is an evolution of this process where the less reactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. wikipedia.org

Kinetic Resolution:

In the context of cyclic ketones, kinetic resolution has been demonstrated through various transformations. For example, the Sharpless asymmetric epoxidation has been used for the kinetic resolution of (±)-cyclohex-1-enylsilanols, achieving a high relative rate difference between the enantiomers. rsc.org Rhodium(I)/BINAP-catalyzed 1,2- and 1,4-additions to racemic monosubstituted cyclohex-2-enones have also been explored for kinetic resolution. nih.gov These methods, however, are often limited to a theoretical maximum yield of 50% for the desired enantiomer.

Dynamic Kinetic Resolution:

DKR offers a more efficient alternative by overcoming the 50% yield limitation. A prominent example is the Noyori asymmetric hydrogenation of ketones, where a chiral Ru[(R)-BINAP]X₂ catalyst facilitates the rapid racemization of β-ketoesters and their subsequent highly enantioselective hydrogenation. wikipedia.org This process has been successfully applied to a range of cyclic ketones.

More recently, chemoenzymatic DKR has emerged as a robust method. This approach combines the high selectivity of enzymes for the resolution step with the efficiency of metal catalysts for the in situ racemization. For instance, lipases can be paired with ruthenium or vanadium-based catalysts for the DKR of secondary alcohols, including cyclic variants. acs.org Similarly, the DKR of aldehydes via hydroacylation, employing a combination of a primary amine catalyst for racemization and a rhodium catalyst for cyclization, has been developed to produce α,γ-disubstituted cyclopentanones with high diastereo- and enantioselectivities. nih.gov

The application of multicatalytic systems in the DKR of β-substituted cyclic ketones further highlights the advancements in this field, demonstrating broad functional group tolerance and high efficiency. researchgate.net

| Resolution Method | Catalyst System | Substrate Type | Key Advantage |

| Kinetic Resolution | Sharpless Asymmetric Epoxidation | (±)-cyclohex-1-enylsilanols | High enantiomer discrimination |

| Kinetic Resolution | Rh(I)/BINAP | Racemic cyclohex-2-enones | Access to enantioenriched starting material and product |

| Dynamic Kinetic Resolution | Ru[(R)-BINAP]X₂ | β-Ketoesters | High yield of a single enantiomer |

| Chemoenzymatic DKR | Lipase + Metal Catalyst (Ru, V) | Secondary Alcohols | Combines enzymatic selectivity with catalytic racemization |

| Dynamic Kinetic Resolution | Primary Amine + Rh Catalyst | 4-Pentenals | Stereoconvergent C-C bond formation |

| Dynamic Kinetic Resolution | Multi-catalytic systems | β-Substituted Cyclic Ketones | Broad scope and high efficiency |

Functional Group Protection and Deprotection Strategies

In the synthesis of complex molecules like 2-acetyl-4-ethylcyclohexan-1-one, which contains a 1,3-dicarbonyl moiety, the use of protecting groups is often essential to ensure chemoselectivity during various reaction steps. wikipedia.org The ketone and the acetyl group's carbonyl can exhibit similar reactivity, necessitating the temporary masking of one to allow for the selective transformation of the other.

Protection of Carbonyl Groups:

The most common strategy for protecting a carbonyl group is its conversion to an acetal (B89532) or ketal. chem-station.com This is typically achieved by reacting the carbonyl with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic conditions. wikipedia.org The resulting cyclic acetals are stable to a wide range of reagents, including nucleophiles, bases, and reducing agents. chem-station.com The choice between a five-membered (from ethylene glycol) or six-membered (from 1,3-propanediol) cyclic acetal can be significant, as the latter is generally more labile and can be hydrolyzed more readily under acidic conditions. chem-station.com

For enhanced stability, particularly towards acidic hydrolysis, dithioacetals or dithioketals are employed. wikipedia.org These are formed by reacting the carbonyl with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, often catalyzed by a Lewis or Brønsted acid. organic-chemistry.org The high stability of dithioacetals often requires harsher conditions for their removal. organic-chemistry.org

Orthogonal Protection:

In a molecule with multiple functional groups, an orthogonal protection strategy is highly advantageous. This involves using a set of protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the selective deprotection of one group without affecting the others. uchicago.edu For a 1,3-dicarbonyl system, one carbonyl could be protected as an acid-labile acetal, while the other is transformed into a group that is stable to acid but can be cleaved by other means.

| Protecting Group | Formation Reagent | Stability | Deprotection Conditions |

| Acetal/Ketal | Ethylene Glycol, Acid Catalyst | Basic, Nucleophilic, Reductive | Aqueous Acid |

| Dithioacetal/Dithioketal | 1,3-Propanedithiol, Lewis Acid | Acidic, Basic, Nucleophilic, Reductive | Oxidative or with Metal Salts (e.g., Hg(II)) |

Modern Approaches in Green Chemistry for Cyclohexanone Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have become increasingly important in organic synthesis. quizlet.com Traditional methods for cyclohexanone synthesis often rely on stoichiometric oxidants containing heavy metals like chromium, which are toxic and generate hazardous waste. scribd.comyoutube.com

Modern green approaches prioritize the use of safer, more efficient, and environmentally friendly reagents and catalysts. A prominent example is the oxidation of cyclohexanol (B46403) to cyclohexanone using sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. quizlet.comscribd.com This method is advantageous as it uses a readily available and less toxic oxidant and produces non-hazardous byproducts such as sodium chloride, water, and acetate. scribd.com

Another green alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant. While H₂O₂ itself is a clean reagent, its reaction with cyclohexanol is often slow and requires a catalyst. Tungsten-based catalysts, such as sodium tungstate (B81510) (Na₂WO₄) in combination with phosphotungstic acid, have been shown to effectively promote the oxidation of cyclohexanol with H₂O₂, leading to good yields of cyclohexanone. researchgate.net The use of trichloroisocyanuric acid (TCCA) as an oxidant has also been reported to produce cyclohexanone in high purity. pku.edu.cn

These methods exemplify the shift towards more sustainable chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving reaction efficiency. quizlet.com

| Oxidant | Catalyst | Key Advantages |

| Sodium Hypochlorite (NaOCl) | Acetic Acid | Readily available, non-toxic byproducts |

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate/Phosphotungstic Acid | Clean oxidant (water is the only byproduct), catalytic |

| Trichloroisocyanuric Acid (TCCA) | - | High product purity |

Stereochemical Analysis of 2 Acetyl 4 Ethylcyclohexan 1 One

Identification and Characterization of Stereogenic Centers within the Molecular Framework

The molecular structure of 2-Acetyl-4-ethylcyclohexan-1-one contains two stereogenic centers, also known as chiral centers. A stereogenic center is a carbon atom that is bonded to four different groups, resulting in the possibility of non-superimposable mirror images (enantiomers).

The two stereogenic centers in 2-Acetyl-4-ethylcyclohexan-1-one are:

C2: The carbon atom bearing the acetyl group.

C4: The carbon atom bearing the ethyl group.

The presence of these two centers means that the molecule can exist as 2^2 = 4 possible stereoisomers. These isomers consist of two pairs of enantiomers, which are diastereomers of each other. The specific arrangement of the substituents around these centers defines the molecule's absolute and relative configuration.

Table 1: Stereogenic Centers in 2-Acetyl-4-ethylcyclohexan-1-one

| adjust Stereocenter | bubble_chart Substituents |

|---|---|

| C2 | 1. Carbonyl group (C1) of the ring 2. Acetyl group (-COCH₃) 3. Methylene (B1212753) group (C3) of the ring 4. Hydrogen atom (-H) |

| C4 | 1. Methylene group (C3) of the ring 2. Methylene group (C5) of the ring 3. Ethyl group (-CH₂CH₃) 4. Hydrogen atom (-H) |

Assignment of Absolute and Relative Configuration using Cahn-Ingold-Prelog Convention

The absolute configuration of each stereogenic center can be assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system ranks the four substituents attached to a chiral center based on atomic number. masterorganicchemistry.com

Assignment Steps:

Prioritize Substituents: Each atom attached to the stereocenter is assigned a priority based on its atomic number; higher atomic numbers receive higher priority. youtube.com If there is a tie, the process continues outward to the next atoms along each chain until a point of difference is found. libretexts.orgmasterorganicchemistry.com

Orient the Molecule: The molecule is oriented in space so that the lowest-priority substituent (usually hydrogen) points away from the viewer. youtube.com

Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is observed. If the direction is clockwise, the configuration is assigned (R) (from the Latin rectus, for right). youtube.com If it is counterclockwise, the configuration is assigned (S) (from the Latin sinister, for left). youtube.com

The relative configuration describes the spatial relationship between the substituents on the ring, designated as cis (on the same side) or trans (on opposite sides). For 2-Acetyl-4-ethylcyclohexan-1-one, this refers to the relationship between the acetyl group at C2 and the ethyl group at C4.

Table 2: Possible Stereoisomers of 2-Acetyl-4-ethylcyclohexan-1-one

| looks_one Absolute Configuration | looks_two Relative Configuration | group_work Stereochemical Relationship |

|---|---|---|

| (2R, 4R) | trans | Enantiomer of (2S, 4S) |

| (2S, 4S) | trans | Enantiomer of (2R, 4R) |

| (2R, 4S) | cis | Enantiomer of (2S, 4R) |

| (2S, 4R) | cis | Enantiomer of (2R, 4S) |

Note: The (2R, 4R) and (2R, 4S) isomers are diastereomers of each other.

Diastereoselective Induction and Control in Synthetic Transformations

The synthesis of substituted cyclohexanones like 2-Acetyl-4-ethylcyclohexan-1-one often employs methods that control the stereochemical outcome, a process known as diastereoselective induction. researchgate.net A common and effective strategy is the use of cascade reactions, such as the Michael addition followed by an intramolecular cyclization. beilstein-journals.orgnih.gov

In these syntheses, the stereochemistry is often established during the cyclization step. nih.gov The transition state of this step determines the relative orientation of the substituents in the final product. For instance, in a double Michael addition, the relative stereochemistry of the substituents in the enolate intermediate dictates the final diastereoselectivity. nih.gov Factors such as 1,3-allylic strain can destabilize certain transition states, favoring one stereochemical pathway over another. nih.gov This leads to the preferential formation of one diastereomer. The choice of catalysts, including organocatalysts, and reaction conditions can provide excellent yields and high diastereoselectivity. beilstein-journals.orgnih.gov

Table 3: Factors Influencing Diastereoselectivity in Cyclohexanone (B45756) Synthesis

| science Influencing Factor | description Mechanism of Control |

|---|---|

| Steric Hindrance | Reagents approach the substrate from the less sterically hindered face, directing the formation of new stereocenters. |

| Transition State Stability | Certain transition state geometries are energetically favored. For example, avoiding allylic strain can lead to a specific stereochemical outcome. nih.gov |

| Catalyst Choice | Chiral catalysts or auxiliaries can create a chiral environment that favors the formation of one stereoisomer. acs.org |

| Reaction Conditions | Temperature, solvent, and pressure can influence the equilibrium between different transition states, affecting the diastereomeric ratio. |

Racemization and Deracemization Processes in Substituted Cyclohexanones

Racemization is the process by which an optically active compound is converted into a racemic mixture, which is optically inactive. wikipedia.org In substituted cyclohexanones, the stereocenter at the α-position (C2) is susceptible to racemization under acidic or basic conditions. youtube.com

The mechanism involves the formation of a planar enol or enolate intermediate. wikipedia.orgyoutube.com This intermediate is achiral at the C2 position. When the enol or enolate is reprotonated to reform the ketone, the proton can add from either face of the planar double bond with equal probability. youtube.com This leads to the formation of both (R) and (S) configurations at the C2 center, resulting in racemization. The stereocenter at C4, which is not adjacent to the carbonyl group, is not affected by this enolization process and retains its configuration.

Deracemization, the process of converting a racemate into a single enantiomer, is a more challenging process. It can be achieved through various methods, including the use of chiral resolving agents or enantioselective catalysis.

Chirality in Cyclic Systems and its Impact on Reactivity

The chirality of the cyclohexanone ring system has a profound impact on its chemical reactivity. The ring typically adopts a chair conformation to minimize angle and torsional strain. youtube.com In this conformation, substituents at C2 and C4 can occupy either an axial or equatorial position.

The stereochemistry of the ring dictates the accessibility of the carbonyl group and the α-protons. Nucleophilic addition to the carbonyl group, for example, can occur from two different trajectories, leading to axial or equatorial attack. researchgate.net The presence of bulky substituents on the ring will sterically hinder one of these pathways, leading to a stereoselective reaction. uvic.ca The existing stereocenters can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselectivity. This principle is fundamental in the asymmetric synthesis of complex molecules where the cyclohexanone ring is a core structural motif. acs.org

Table 4: Impact of Chirality on Cyclohexanone Reactivity

| explore Aspect of Reactivity | settings_ethernet Influence of Chirality |

|---|---|

| Nucleophilic Addition | The facial selectivity of the carbonyl group is influenced by the steric and electronic properties of the axial and equatorial substituents, leading to diastereoselective product formation. researchgate.net |

| Enolate Formation/Reaction | The stereochemistry of the ring can influence the regioselectivity and stereoselectivity of enolate formation and subsequent alkylation reactions. acs.org |

| Reduction Reactions | The reduction of the carbonyl group is highly sensitive to the steric environment, often resulting in the preferential formation of one diastereomeric alcohol. acs.org |

Conformational Analysis of 2 Acetyl 4 Ethylcyclohexan 1 One

Preferred Cyclohexanone (B45756) Ring Conformations (Chair, Half-Chair, Twist-Boat)

The cyclohexanone ring, the core of 2-Acetyl-4-ethylcyclohexan-1-one, deviates from the perfect symmetry of cyclohexane (B81311) due to the presence of a carbonyl group. This sp2-hybridized carbon flattens a portion of the ring, influencing the stability of its possible conformations. youtube.com The most stable and predominant conformation is the chair conformation , which effectively minimizes both angle strain and torsional strain by maintaining staggered arrangements on most carbon-carbon bonds. wikipedia.orgyoutube.com

Other higher-energy conformations include the twist-boat and the boat conformations. wikipedia.org The boat conformation suffers from significant steric strain, known as a "flagpole" interaction, between the hydrogens at the C1 and C4 positions, and also from torsional strain due to eclipsed bonds. masterorganicchemistry.commasterorganicchemistry.com The twist-boat is a more stable intermediate between boat forms, relieving some of this flagpole and torsional strain. masterorganicchemistry.commasterorganicchemistry.com The half-chair conformation represents the highest energy barrier in the process of ring inversion from one chair form to another. wikipedia.orgmasterorganicchemistry.com For most substituted cyclohexanones at room temperature, the vast majority of molecules exist in a chair conformation. libretexts.org

Energy Profiles and Interconversion Barriers for Ring Flip

The interconversion between the two non-identical chair conformations of a substituted cyclohexanone, known as a ring flip , is a dynamic process that proceeds through higher-energy intermediates. wikipedia.org For cyclohexane, the process involves moving from a chair conformation (the ground state) to a high-energy half-chair transition state. masterorganicchemistry.com It then relaxes into a twist-boat conformation (a local energy minimum) and can pass through a slightly higher energy boat conformation before proceeding through another twist-boat and half-chair to arrive at the inverted chair conformation. wikipedia.orgmasterorganicchemistry.com

Table 1: Relative Energy of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 wikipedia.org | Intermediate |

| Boat | ~6.9 wikipedia.org | Unstable |

| Half-Chair | ~10.8 wikipedia.org | Least Stable (Transition State) |

Note: Values are for unsubstituted cyclohexane and serve as a baseline.

Stereoelectronic Effects of Substituents on Ring Conformation

The placement of the acetyl and ethyl groups on the cyclohexanone ring is dictated by a combination of steric hindrance and more subtle stereoelectronic effects. libretexts.org The general principle for substituted cyclohexanes is that substituents prefer to occupy the more spacious equatorial positions to avoid destabilizing steric interactions with axial atoms. libretexts.orgucalgary.ca

Axial vs. Equatorial Preferences of Acetyl and Ethyl Groups

Acetyl Group at C2: The preference of an acetyl group at the C2 position (alpha to the carbonyl) is more complex. In a simple cyclohexane ring, an acetyl group would strongly prefer the equatorial position. However, in cyclohexanone, the adjacent sp2-hybridized carbonyl carbon alters the steric environment. This phenomenon, sometimes called the "2-alkyl ketone effect," can reduce the steric strain of an axial substituent at C2 compared to its strain in cyclohexane. youtube.com This is because the axial hydrogen at C2 is absent, and the torsional strain relationships are different. Despite this, a significant preference for the equatorial position for the acetyl group is still expected.

For 2-Acetyl-4-ethylcyclohexan-1-one, two diastereomers exist: cis and trans.

In the trans isomer, the most stable conformation will have both the ethyl group and the acetyl group in equatorial positions (diequatorial). The ring-flipped conformer, with both groups in axial positions (diaxial), would be highly unstable. ucalgary.ca

In the cis isomer, one substituent must be axial and the other equatorial. libretexts.org Given that the ethyl group is sterically more demanding than the acetyl group, the most stable conformation will be the one with the ethyl group in the equatorial position and the acetyl group in the axial position. ucalgary.ca

Quantification of Conformational Energy Differences (A-Values)

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. capes.gov.br A larger A-value signifies a stronger preference for the equatorial position. capes.gov.br

While A-values are typically measured in cyclohexane systems, they provide a valuable estimate for the steric demands of substituents in cyclohexanone.

Table 2: Selected A-Values

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 capes.gov.br |

| -CH₂CH₃ (Ethyl) | 1.75 capes.gov.br |

| -CH(CH₃)₂ (Isopropyl) | 2.15 capes.gov.br |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 capes.gov.br |

| -COCH₃ (Acetyl) | ~1.1 quimicaorganica.org |

| -OH (Hydroxyl) | 0.87 capes.gov.br |

The A-value for an ethyl group is approximately 1.75 kcal/mol. capes.gov.br The A-value for an acetyl group is around 1.1 kcal/mol. quimicaorganica.org The slightly larger value for the ethyl group indicates it has a greater steric requirement than the acetyl group. Therefore, in a situation where one group must be axial, placing the acetyl group in the axial position is energetically favored over placing the ethyl group there.

1,3-Diaxial Interactions and Steric Strain

The primary source of steric strain that disfavors the axial position is the 1,3-diaxial interaction . numberanalytics.comchemistrysteps.com This refers to the repulsive force between an axial substituent and the two axial hydrogens (or other groups) located on the same face of the ring, three carbons away. masterorganicchemistry.comnumberanalytics.com

In 2-Acetyl-4-ethylcyclohexan-1-one, these interactions are critical:

Axial Ethyl Group: An axial ethyl group at C4 would experience two 1,3-diaxial interactions with the axial hydrogens at C2 and C6. These interactions create significant steric strain, making this conformation highly unfavorable. masterorganicchemistry.com

Axial Acetyl Group: An axial acetyl group at C2 would interact with the axial hydrogen at C4 and the axial hydrogen at C6. The interaction with the C4 hydrogen would be particularly relevant in the cis isomer where the ethyl group is equatorial. The magnitude of this strain is generally less than that for an ethyl group in the same position. capes.gov.br

The gauche interaction seen in Newman projections is the underlying cause of this strain. nih.gov An axial substituent is gauche to the C-C bonds of the ring, whereas an equatorial substituent is in a more stable anti-relationship. masterorganicchemistry.com

Torsional and Angle Strain Contributions to Conformational Stability

The stability of any cycloalkane conformation is a balance of three main types of strain:

Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp3 carbons or 120° for sp2 carbons.

Torsional Strain (Eclipsing Strain): The repulsion between electron clouds of bonds on adjacent atoms that are in an eclipsed, rather than staggered, conformation.

Steric Strain (Van der Waals Strain): The repulsion that occurs when non-bonded atoms are forced into close proximity. 1,3-diaxial interactions are a form of steric strain. chemistrysteps.com

The chair conformation of cyclohexane is exceptionally stable because it is nearly free of both angle and torsional strain. wikipedia.orgyoutube.com The introduction of the sp2 carbonyl center in cyclohexanone introduces some inherent torsional strain due to eclipsing interactions between the carbonyl oxygen and adjacent equatorial hydrogens. youtube.com It also slightly alters the bond angles around C1. youtube.com

For 2-Acetyl-4-ethylcyclohexan-1-one, placing the bulky ethyl and acetyl groups onto the ring further influences these strains. Conformations that place these groups in axial positions introduce significant steric and torsional strain. masterorganicchemistry.com The molecule will overwhelmingly adopt the chair conformation that minimizes these destabilizing interactions, which for the trans isomer is the diequatorial conformer and for the cis isomer is the conformer with the larger ethyl group in the equatorial position. ucalgary.ca

Dynamic Conformational Isomerism and Molecular Motions of 2-Acetyl-4-ethylcyclohexan-1-one

The conformational landscape of 2-acetyl-4-ethylcyclohexan-1-one is primarily dictated by the dynamic interplay of steric and electronic effects involving the acetyl and ethyl substituents on the cyclohexane ring. The molecule predominantly exists in a chair conformation, which is the most stable arrangement for a six-membered ring, as it minimizes both angle and torsional strain. libretexts.org The dynamic nature of this molecule arises from the rapid interconversion between two chair conformers, a process known as ring flipping. masterorganicchemistry.comlibretexts.org During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com

The presence of the sp²-hybridized carbonyl carbon in the cyclohexanone ring leads to a faster rate of ring interconversion compared to a standard cyclohexane ring. tandfonline.comresearchgate.net This is because the exocyclic C=O bond slightly flattens the ring, reducing the energy barrier for the conformational change. tandfonline.comresearchgate.net

The conformational equilibrium of 2-acetyl-4-ethylcyclohexan-1-one is determined by the relative energies of the possible chair conformers. The key to understanding this equilibrium lies in the steric bulk of the acetyl and ethyl groups and their preference for the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgfiveable.me These interactions are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk. masterorganicchemistry.comlibretexts.org

| Substituent | A-value (kcal/mol) |

| Ethyl (-CH₂CH₃) | ~1.75 - 2.0 |

| Acetyl (-COCH₃) | ~1.1 |

Note: A-values can vary slightly depending on the experimental conditions and the specific molecule. masterorganicchemistry.comubc.ca

Based on these A-values, the ethyl group is sterically more demanding than the acetyl group. Consequently, the conformational equilibrium will strongly favor the chair conformer where the ethyl group at the C4 position is in the equatorial orientation.

With the ethyl group preferentially in the equatorial position, we can then consider the two possible orientations for the acetyl group at the C2 position: axial and equatorial.

Diequatorial Conformer: Both the 4-ethyl and 2-acetyl groups occupy equatorial positions. This arrangement minimizes steric strain for both substituents, making it the most stable conformer.

Equatorial-Axial Conformer: The 4-ethyl group is equatorial, and the 2-acetyl group is axial. This conformer is less stable due to the 1,3-diaxial interactions experienced by the axial acetyl group.

While the acetyl group has a smaller A-value than the ethyl group, it still experiences significant steric hindrance in the axial position. Therefore, the diequatorial conformer is expected to be the predominant species at equilibrium. The dynamic process of ring flipping allows the molecule to momentarily adopt the less stable conformations, but the vast majority of the population will exist in the diequatorial state.

Tautomeric Equilibria in 2 Acetyl 4 Ethylcyclohexan 1 One Systems

Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding

2-Acetyl-4-ethylcyclohexan-1-one, like other 1,3-dicarbonyl compounds, exists as an equilibrium mixture of its keto and enol forms. The keto tautomer features two distinct carbonyl groups at positions 1 and the acetyl side chain. The enol tautomer is formed by the migration of a proton from the carbon between the two carbonyls (the α-carbon) to one of the carbonyl oxygen atoms, creating a hydroxyl group and a carbon-carbon double bond.

There are two possible enol forms. However, the most stable enol isomer is the one where the double bond is endocyclic (C1=C2) and the enolic hydroxyl group is formed from the exocyclic acetyl carbonyl. This arrangement allows for the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl group on the cyclohexane (B81311) ring. This hydrogen bond creates a stable, quasi-aromatic ring structure, which significantly contributes to the stability of the enol tautomer. masterorganicchemistry.comlibretexts.org This stabilization is a key reason why 1,3-dicarbonyls have a much higher enol content at equilibrium compared to simple monocarbonyl compounds like cyclohexanone (B45756), which exists almost entirely in the keto form. libretexts.org

The interconversion between the keto and enol forms is a relatively slow process that can be catalyzed by either acid or base. nih.govlibretexts.org

Acid-catalyzed enolization involves the protonation of one of the carbonyl oxygens, followed by the removal of an α-proton by a weak base (like the solvent). libretexts.org

Base-catalyzed enolization proceeds through the removal of an acidic α-proton to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol. libretexts.org

Factors Influencing Tautomeric Ratios: Solvent Polarity, Temperature, and Steric Effects

The precise ratio of keto to enol tautomers at equilibrium is not fixed but is profoundly influenced by several external and internal factors.

Solvent Polarity: This is one of the most significant factors. The keto form is generally more polar than the enol form, whose polarity is reduced by the internal hydrogen bond.

In nonpolar, aprotic solvents such as dioxane or carbon tetrachloride, there are no solvent molecules to compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is highly favored. Studies on the parent compound, 2-acetylcyclohexanone (B32800), show it is almost completely enolized in dioxane. nih.govacs.org

In polar, protic solvents like water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. They can disrupt the internal hydrogen bond of the enol and preferentially solvate the more polar keto tautomer through intermolecular hydrogen bonds. This shifts the equilibrium towards the keto form. For instance, in aqueous solutions, the enol content of 2-acetylcyclohexanone is significantly lower, though still substantial at over 40% at 25°C. nih.govacs.org

Temperature: Changes in temperature can also shift the equilibrium. The direction of the shift depends on the thermodynamic parameters (enthalpy and entropy changes) of the tautomerization process in a given solvent. However, the effect of temperature is often less dramatic than that of solvent polarity.

The following table, based on data for the closely related 2-acetylcyclohexanone, illustrates the profound effect of the solvent on the tautomeric equilibrium.

| Solvent | % Enol Tautomer | Predominant Form |

| Dioxane | ~100% | Enol |

| Carbon Tetrachloride | 49% | Enol |

| Water (D₂O) | <2% | Keto |

| Acetonitrile | - | - |

| Methanol | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - |

| Data derived from studies on acetoacetic acid and 2-acetylcyclohexanone for illustrative purposes. nih.govmasterorganicchemistry.com |

Spectroscopic Differentiation and Quantification of Tautomeric Forms

The distinct structural differences between the keto and enol tautomers allow for their clear differentiation and quantification using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria because the interconversion is often slow on the NMR timescale, allowing for the observation of separate signals for each tautomer.

¹H NMR: The most telling signal for the enol form is the enolic proton (O-H), which appears far downfield (typically >10 ppm) due to strong deshielding from the intramolecular hydrogen bond. The keto form lacks this signal but shows a characteristic signal for the proton on the α-carbon.

¹³C NMR: In the keto form, two distinct carbonyl carbon signals are observed (one for the ring ketone, one for the acetyl ketone). In the enol form, these are replaced by signals corresponding to the remaining carbonyl carbon and the two sp²-hybridized carbons of the C=C double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system (O=C-C=C-OH) of the enol tautomer gives rise to a strong π → π* electronic transition, resulting in a characteristic absorption maximum in the UV region. For 2-acetylcyclohexanone, this appears around 291 nm. nih.gov The non-conjugated keto form does not absorb significantly in this region. The intensity of this absorption band (measured by absorbance) is directly proportional to the concentration of the enol, providing a straightforward method for quantifying the tautomeric ratio, as dictated by the Beer-Lambert Law.

Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between the two forms based on their characteristic vibrational frequencies.

Keto Tautomer: Exhibits two sharp stretching bands in the carbonyl region (typically 1700-1740 cm⁻¹) corresponding to the two C=O groups.

Enol Tautomer: Shows a single C=O stretching band at a lower frequency (around 1650 cm⁻¹) due to conjugation with the C=C bond. It also displays a very broad O-H stretching band between 2500 and 3200 cm⁻¹ as a result of the strong intramolecular hydrogen bonding.

The table below summarizes the key spectroscopic features used to differentiate the tautomers, with expected values based on typical β-dicarbonyl systems.

| Spectroscopic Method | Keto Tautomer | Enol Tautomer |

| ¹H NMR | Signal for α-proton (CH) | Downfield signal for enolic proton (O-H, >10 ppm) |

| ¹³C NMR | Two C=O signals (~200-210 ppm) | One C=O signal, two sp² C signals (~90-160 ppm) |

| UV-Vis | No significant absorption >250 nm | Strong absorption maximum (~290 nm) |

| IR Spectroscopy | Two sharp C=O stretches (~1700-1740 cm⁻¹) | One conjugated C=O stretch (~1650 cm⁻¹), broad O-H stretch (2500-3200 cm⁻¹) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Acetyl-4-ethylcyclohexan-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the atoms, and offers insight into the compound's stereochemistry.

¹H NMR Chemical Shifts, Coupling Constants, and Multiplicities for Proton Environments

The ¹H NMR spectrum of 2-Acetyl-4-ethylcyclohexan-1-one is complex due to the number of non-equivalent protons and the diastereotopic nature of the methylene (B1212753) protons on the cyclohexane (B81311) ring. The molecule exists as a mixture of keto-enol tautomers, which further complicates the spectrum. However, focusing on the primary diketo form, we can predict the chemical shifts and multiplicities based on the electronic environment of each proton.

The proton on C2, being adjacent to two carbonyl groups, would be significantly deshielded and appear as a multiplet. The protons of the acetyl group's methyl would appear as a sharp singlet. The ethyl group at the C4 position would present as a characteristic triplet for the terminal methyl group and a quartet for the methylene group, though these would be further split by coupling to the C4 proton. The remaining cyclohexyl protons would produce a series of complex overlapping multiplets in the upfield region.

Predicted ¹H NMR Data for 2-Acetyl-4-ethylcyclohexan-1-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Acetyl-CH₃ | ~2.2 - 2.4 | Singlet (s) | Deshielded by adjacent carbonyl group. |

| H-2 | ~3.5 - 3.8 | Multiplet (m) | Alpha to two carbonyls, highly deshielded. |

| H-3 (axial & equatorial) | ~1.8 - 2.2 | Multiplet (m) | Diastereotopic protons with complex coupling. |

| H-4 | ~1.5 - 1.8 | Multiplet (m) | Methine proton coupled to adjacent ring and ethyl protons. |

| H-5 (axial & equatorial) | ~1.4 - 1.9 | Multiplet (m) | Diastereotopic protons with complex coupling. |

| H-6 (axial & equatorial) | ~2.1 - 2.5 | Multiplet (m) | Alpha to ring carbonyl, deshielded. Based on data for 4-ethylcyclohexanone (B1329521). chemicalbook.com |

| Ethyl-CH₂ | ~1.3 - 1.5 | Multiplet (m) | Methylene protons of the ethyl group. |

| Ethyl-CH₃ | ~0.9 - 1.0 | Triplet (t) | Terminal methyl of the ethyl group. Based on data for 4-ethylcyclohexanone. chemicalbook.com |

¹³C NMR for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and identifies the nature of the functional groups. For 2-Acetyl-4-ethylcyclohexan-1-one, ten distinct signals are expected in the diketo form. The two carbonyl carbons would be the most deshielded, appearing far downfield. The carbon of the acetyl group (C=O) would likely be at a slightly different chemical shift than the ring carbonyl (C=O). The remaining carbons of the cyclohexane ring and the ethyl group would appear in the aliphatic region.

Predicted ¹³C NMR Data for 2-Acetyl-4-ethylcyclohexan-1-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ring C=O (C1) | ~208 - 212 | Typical chemical shift for a cyclohexanone (B45756) carbonyl. |

| Acetyl C=O | ~204 - 207 | Typical chemical shift for an acetyl carbonyl. |

| C2 | ~60 - 65 | Methine carbon between two carbonyls. |

| Acetyl-CH₃ | ~28 - 32 | Methyl carbon of the acetyl group. |

| C3 | ~30 - 35 | Methylene carbon on the ring. |

| C4 | ~35 - 40 | Methine carbon bearing the ethyl group. |

| C5 | ~30 - 35 | Methylene carbon on the ring. |

| C6 | ~40 - 45 | Methylene carbon alpha to the ring carbonyl. Based on data for 4-ethylcyclohexanone. chemicalbook.com |

| Ethyl-CH₂ | ~28 - 33 | Methylene carbon of the ethyl group. |

| Ethyl-CH₃ | ~10 - 15 | Terminal methyl carbon of the ethyl group. Based on data for 4-ethylcyclohexanone. chemicalbook.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To definitively assign the complex ¹H and ¹³C spectra and to determine the compound's stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Acetyl-4-ethylcyclohexan-1-one, COSY would show correlations between H-2 and the H-3 protons, H-3 and H-4, H-4 and the H-5 protons, and H-5 and the H-6 protons, confirming the connectivity around the ring. It would also show a correlation between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (or vice-versa). For example, the proton signal at ~2.2-2.4 ppm would correlate with the carbon signal at ~28-32 ppm, confirming the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. Key HMBC correlations would include the acetyl methyl protons showing a correlation to both the acetyl carbonyl carbon and to C2 of the ring. The H-2 proton would show correlations to C1, C3, and the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry, such as the relative orientation (axial or equatorial) of the substituents on the cyclohexane ring. For instance, a NOESY spectrum could reveal spatial proximity between the H-2 proton and specific protons at the C3 and C6 positions, helping to define the chair conformation of the ring.

Solid-State NMR Applications for Conformational and Packing Analysis

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the structure and dynamics of the compound in its crystalline form. For a molecule like 2-Acetyl-4-ethylcyclohexan-1-one, ssNMR could be used to study the specific chair conformation adopted by the cyclohexane ring in the solid state. Furthermore, techniques like ¹H fast magic angle spinning (MAS) can be employed to detect intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. This would be particularly insightful if co-crystals or different polymorphic forms of the compound were being investigated.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

For 2-Acetyl-4-ethylcyclohexan-1-one, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. chemicalbook.comchegg.comnist.gov Since there are two distinct ketone groups, two separate C=O stretching peaks would be expected in the region of 1700-1725 cm⁻¹ . The exact position would depend on the degree of electronic coupling between the two carbonyls. The spectrum would also display characteristic C-H stretching vibrations for the aliphatic ring and ethyl group protons just below 3000 cm⁻¹ , as well as C-H bending vibrations in the 1350-1470 cm⁻¹ region. chemicalbook.comnist.gov The presence of the enol tautomer would be indicated by a broad O-H stretch around 2500-3300 cm⁻¹ and a C=C stretch near 1650 cm⁻¹ . chegg.com

Raman spectroscopy would also detect these vibrations, but with different relative intensities. The C=O stretches would be visible, but often the more symmetric and less polar bonds, such as C-C and C-H bonds, give rise to stronger Raman signals. This makes Raman a useful complementary technique for analyzing the full vibrational profile of the molecule.

Predicted IR Absorption Bands for 2-Acetyl-4-ethylcyclohexan-1-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch | Alkane (Ring & Ethyl) |

| 1700-1725 | C=O Stretch | Ketone (Diketone) |

| 1450-1470 | C-H Bend | Methylene |

| 1370-1380 | C-H Bend | Methyl |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. In an electron ionization (EI) mass spectrum of 2-Acetyl-4-ethylcyclohexan-1-one, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight (C₁₀H₁₆O₂ = 168.23 g/mol ).

The fragmentation pattern would be complex but predictable. Key fragmentation pathways would involve the cleavage of the bonds alpha to the carbonyl groups, which are typically weak points in the molecule.

Loss of the acetyl group: A prominent fragmentation would be the loss of the acetyl radical (•CH₃CO, 43 u), leading to a fragment ion at m/z 125 .

Loss of an ethyl radical: Cleavage at the C4 position could result in the loss of an ethyl radical (•CH₂CH₃, 29 u), giving rise to a fragment ion at m/z 139 .

McLafferty Rearrangement: Both carbonyl groups could potentially undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Ring Cleavage: Various cleavage patterns of the cyclohexane ring would lead to a series of smaller fragment ions.

Analysis of the fragmentation of the related molecules 2-acetylcyclohexanone (B32800) and 4-ethylcyclohexanone supports these predictions. chemicalbook.comnist.govnist.gov The mass spectrum of 2-acetylcyclohexanone shows a significant peak corresponding to the loss of the acetyl group. chemicalbook.comnist.gov Similarly, the spectrum of 4-ethylcyclohexanone shows fragmentation involving the ethyl group. nist.gov The combination of these patterns would be expected for 2-Acetyl-4-ethylcyclohexan-1-one.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Preferences

A comprehensive search of crystallographic databases and the scientific literature did not yield any published studies on the single-crystal X-ray diffraction of 2-Acetyl-4-ethylcyclohexan-1-one. Consequently, there are no available experimental data regarding its solid-state structure, such as unit cell dimensions, space group, or specific atomic coordinates. This lack of data means that details on its crystalline packing, intermolecular interactions, and the specific conformation of the cyclohexanone ring and its substituents in the solid phase have not been experimentally determined or reported. Therefore, a data table summarizing crystallographic findings cannot be provided.

Synthetic Applications and Derivatization of 2 Acetyl 4 Ethylcyclohexan 1 One

Utility as a Versatile Building Block in Complex Organic Synthesis

2-Acetyl-4-ethylcyclohexan-1-one and its analogs serve as crucial intermediates in the assembly of intricate molecular architectures. nih.govacs.org The cyclohexane (B81311) framework is a common motif in many biologically active compounds, making this building block particularly valuable. nih.govacs.org The reactivity of the methylene (B1212753) groups alpha to the carbonyl can be selectively controlled under either kinetic or thermodynamic conditions, enabling reactions at either the C-2 or C-6 position. nih.govacs.org

The carbon skeleton of cyclohexanone (B45756) derivatives is embedded within a wide array of natural products and bioactive compounds. nih.govacs.org This makes compounds like 2-acetyl-4-ethylcyclohexan-1-one valuable starting materials for the total synthesis of such molecules. The strategic placement of functional groups on the cyclohexane ring allows for the stereocontrolled introduction of substituents and the formation of key ring junctions found in complex natural products. The preparation of optically active and highly functionalized carbocycles is a significant area of modern synthetic organic chemistry, and cyclohexanones derived from various methods are versatile chiral building blocks. elsevierpure.com

Table 1: Examples of Natural Products and Bioactive Compounds with a Cyclohexane Framework Potentially Accessible from Cyclohexanone Building Blocks

| Natural Product/Bioactive Compound | Structural Class |

| Sclerosporin | Fungal Metabolite |

| Pumiliotoxin C | Alkaloid |

| Qinghaosu (Artemisinin) | Sesquiterpene Lactone |

| Panamonon B | Meroterpenoid |

| Platencin | Antibiotic |

| Nandrolone | Anabolic Steroid |

| Litosetoenin B | Diterpenoid |

| Higginsianin E | Fungal Metabolite |

This table is illustrative and based on the potential to incorporate the carbon framework of related cyclohexanone building blocks into these structures. nih.govacs.org

The dicarbonyl nature of 2-acetyl-4-ethylcyclohexan-1-one facilitates intramolecular cyclization reactions to form fused and bridged polycyclic systems. These reactions are fundamental in the synthesis of steroids, terpenoids, and other complex polycyclic natural products. The ability to form new rings by connecting different parts of the molecule is a powerful strategy in organic synthesis. For instance, intramolecular aldol (B89426) condensations or other cyclization reactions can lead to the formation of bicyclic or even more complex ring systems. nih.govacs.org

Derivatization Chemistry for Chemical Library Generation

The multiple reactive sites on 2-acetyl-4-ethylcyclohexan-1-one make it an ideal scaffold for the generation of chemical libraries. google.com By systematically modifying different parts of the molecule, a large number of structurally diverse compounds can be synthesized and screened for biological activity.

Both the ring ketone and the acetyl ketone can undergo a wide range of standard carbonyl reactions. These include, but are not limited to, reduction to alcohols, reductive amination to form amines, and reaction with Grignard or organolithium reagents to introduce new carbon substituents. The two carbonyl groups can potentially be differentiated based on their steric and electronic environments, allowing for selective transformations. For example, the less hindered acetyl group might react preferentially under certain conditions. Derivatization of cyclohexanone with reagents like 2,4-dinitrophenylhydrazine (B122626) is a well-established method for characterization and analysis. nih.gov

While the primary focus is often on the functional groups, the ethyl side chain can also be a point of modification. Although less reactive, advanced synthetic methods could potentially be employed to introduce functionality at the ethyl group, further increasing the diversity of the resulting chemical library.

The cyclohexanone ring itself can be chemically altered through ring expansion and contraction reactions, leading to the formation of seven-membered (cycloheptanone) or five-membered (cyclopentanone) rings, respectively. nih.govacs.org

Ring Expansion: Reactions such as the Tiffeneau-Demjanov rearrangement or other "semipinacol" type rearrangements can be used to expand the six-membered ring to a seven-membered ring. wikipedia.org This often involves the formation of a carbocation adjacent to the ring, which then triggers the migration of a ring carbon, leading to the expanded structure. masterorganicchemistry.com The Baeyer-Villiger oxidation, which inserts an oxygen atom adjacent to the carbonyl group to form a lactone, is another important ring expansion reaction. wikipedia.org

Ring Contraction: The Favorskii rearrangement is a classic method for contracting a cyclic α-halo ketone to a smaller ring carboxylic acid derivative. harvard.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate. harvard.edu Another method is the Wolff rearrangement of an α-diazoketone, which can lead to a ring-contracted product. harvard.edu

These ring expansion and contraction reactions are powerful tools for accessing different ring sizes from a common starting material, significantly increasing the structural diversity of compounds that can be generated from 2-acetyl-4-ethylcyclohexan-1-one. wikipedia.orgetsu.edu

Development of Active Pharmaceutical Ingredients and Agrochemicals (Focus on Synthetic Routes)

There is no available data on the use of 2-Acetyl-4-ethylcyclohexan-1-one in the synthesis of active pharmaceutical ingredients or agrochemicals.

However, cyclohexanone derivatives, in general, are recognized as versatile building blocks in the synthesis of various biologically active molecules. For instance, cyclohexanone and its derivatives are employed in the synthesis of steroids and antibiotics. umsida.ac.id They can undergo a variety of chemical transformations, making them valuable precursors for more complex molecular architectures.

A one-pot method for the preparation of 2-acetylcyclohexanone (B32800) has been reported, highlighting its importance as an intermediate for endothelin-converting enzyme inhibitors and insect hormones. google.com This synthesis involves the reaction of cyclohexanone with lithium diisopropylamide followed by acetyl chloride. google.com

Furthermore, the synthesis of various heterocyclic compounds with potential medicinal applications often involves cyclohexanone precursors. openmedicinalchemistryjournal.commdpi.com These heterocyclic compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. umsida.ac.idopenmedicinalchemistryjournal.com

Applications in Materials Science (e.g., Polymer Precursors, Ligands)

There is no available information regarding the application of 2-Acetyl-4-ethylcyclohexan-1-one in materials science, either as a polymer precursor or as a ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.